4-(Benzyloxy)-2-isopropoxybenzoic acid
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Overview
Description
4-(Benzyloxy)-2-isopropoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzyloxy group at the 4-position and an isopropoxy group at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-isopropoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Benzyloxy Group Introduction: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Isopropoxy Group Introduction: The isopropoxy group can be introduced through an etherification reaction using isopropyl alcohol and an appropriate catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-isopropoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzyloxy and isopropoxy groups to their respective alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
4-(Benzyloxy)-2-isopropoxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-isopropoxybenzoic acid involves its interaction with specific molecular targets. The benzyloxy and isopropoxy groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)benzoic acid: Lacks the isopropoxy group, which may affect its reactivity and binding properties.
2-Isopropoxybenzoic acid: Lacks the benzyloxy group, resulting in different chemical and biological properties.
4-(Benzyloxy)-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of an isopropoxy group, leading to variations in reactivity and applications.
Uniqueness
4-(Benzyloxy)-2-isopropoxybenzoic acid is unique due to the presence of both benzyloxy and isopropoxy groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s solubility, stability, and interaction with molecular targets, making it valuable for various applications.
Properties
IUPAC Name |
4-phenylmethoxy-2-propan-2-yloxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-12(2)21-16-10-14(8-9-15(16)17(18)19)20-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFRAKNYJZDPSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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